N-Acetyl-3-iodo-L-tyrosine hemihydrate
N-Acetyl-3-iodo-L-tyrosine hemihydrate
Brand Name:
Vulcanchem
CAS No.:
23277-49-8
VCID:
VC20755684
InChI:
InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1
SMILES:
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O
Molecular Formula:
C₁₁H₁₄INO₅
Molecular Weight:
716.3 g/mol
N-Acetyl-3-iodo-L-tyrosine hemihydrate
CAS No.: 23277-49-8
Cat. No.: VC20755684
Molecular Formula: C₁₁H₁₄INO₅
Molecular Weight: 716.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23277-49-8 |
---|---|
Molecular Formula | C₁₁H₁₄INO₅ |
Molecular Weight | 716.3 g/mol |
IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
Standard InChI | InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 |
Standard InChI Key | MQYCUTSENZMQNW-NAWJVIAPSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O |
SMILES | CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Canonical SMILES | CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume